1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester
CAS No.: 38515-62-7
Cat. No.: VC2949058
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38515-62-7 |
|---|---|
| Molecular Formula | C12H14O4 |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | methyl 2-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetate |
| Standard InChI | InChI=1S/C12H14O4/c1-12(2)15-9-5-4-8(6-10(9)16-12)7-11(13)14-3/h4-6H,7H2,1-3H3 |
| Standard InChI Key | GZGGDJFTQALDFS-UHFFFAOYSA-N |
| SMILES | CC1(OC2=C(O1)C=C(C=C2)CC(=O)OC)C |
| Canonical SMILES | CC1(OC2=C(O1)C=C(C=C2)CC(=O)OC)C |
Introduction
Chemical Identity and Structural Characteristics
1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester is identified by its CAS number 38515-62-7 and possesses the molecular formula C12H14O4. The compound has a molecular weight of 222.24 g/mol and is structurally characterized by a benzodioxole core with a 2,2-dimethyl substitution and a methyl acetate functional group. The IUPAC name for this compound is methyl 2-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetate, which precisely describes its chemical structure.
The chemical structure features a benzene ring fused with a 1,3-dioxole ring, forming the benzodioxole core. This core structure is substituted with a 2,2-dimethyl group on the dioxole ring and contains an acetic acid methyl ester group at the 5-position of the benzodioxole system.
Identification Parameters
The compound can be uniquely identified using several chemical identifiers as presented in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 38515-62-7 |
| Molecular Formula | C12H14O4 |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | methyl 2-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetate |
| Standard InChI | InChI=1S/C12H14O4/c1-12(2)15-9-5-4-8(6-10(9)16-12)7-11(13)14-3/h4-6H,7H2,1-3H3 |
| Standard InChIKey | GZGGDJFTQALDFS-UHFFFAOYSA-N |
| SMILES | CC1(OC2=C(O1)C=C(C=C2)CC(=O)OC)C |
These identification parameters are essential for database searches and standardized chemical communication in research and industry.
Applications and Biological Activities
1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester has several potential applications in research and pharmaceutical development, primarily due to the known biological activities of benzodioxole derivatives.
Pharmaceutical Applications
The compound may have value in pharmaceutical research due to its potential biological activities:
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Anti-inflammatory properties: The compound may inhibit enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways.
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Anticancer potential: Benzodioxole derivatives have shown promise in cancer research, making this compound a candidate for anticancer studies.
Research on related benzodioxole derivatives has demonstrated significant cytotoxic effects against tumor cell lines, including HeLa, A498, and MDA-MB-231, suggesting potential anticancer applications for compounds in this structural class .
Organic Synthesis Applications
The compound may serve as an intermediate or building block in organic synthesis due to its functional groups and reactive sites. The methyl ester functionality, in particular, provides opportunities for further derivatization through hydrolysis, reduction, or transesterification reactions.
Analytical Methods and Characterization
Proper characterization of 1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester is essential for confirming its identity and purity in research and development contexts.
Spectroscopic Methods
Several analytical techniques are particularly useful for characterizing this compound:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR are valuable for structural confirmation, allowing the identification of the benzodioxole ring, the dimethyl groups, and the methyl ester functionality.
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Infrared (IR) spectroscopy: This technique can identify key functional groups, particularly the carbonyl stretching of the ester group and the characteristic vibrations of the benzodioxole system.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides accurate molecular weight determination and fragmentation patterns that help confirm the compound's structure .
Chromatographic Methods
For purity assessment and quantification, chromatographic techniques are essential:
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High-Performance Liquid Chromatography (HPLC): Useful for separating the compound from impurities and determining its purity
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Gas Chromatography (GC): May be used for volatile derivatives or decomposition products
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Thin-Layer Chromatography (TLC): Often employed for reaction monitoring and preliminary purity assessment
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